molecular formula C23H25NO4 B2637395 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 637753-60-7

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2637395
CAS No.: 637753-60-7
M. Wt: 379.456
InChI Key: XMTHQGHMGRJCNY-UHFFFAOYSA-N
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Description

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Azepan-1-ylmethyl Group: This step involves the alkylation of the chromen-4-one core with azepane derivatives, often using strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: NaOEt in ethanol.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a chromanol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new pharmaceuticals and as a functional ingredient in cosmetic formulations.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the azepan-1-ylmethyl group, resulting in different biological activities.

    8-(Piperidin-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a piperidine ring instead of azepane, leading to variations in pharmacological properties.

Uniqueness

The presence of the azepan-1-ylmethyl group in 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-27-17-8-6-16(7-9-17)20-15-28-23-18(22(20)26)10-11-21(25)19(23)14-24-12-4-2-3-5-13-24/h6-11,15,25H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTHQGHMGRJCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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